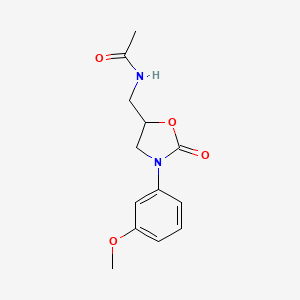![molecular formula C20H20ClN3O3S B2947085 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034224-19-4](/img/structure/B2947085.png)
(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a synthetic organic molecule. Its structure consists of a chlorinated thienopyridine ring fused with a pyrazolyl methanone moiety, decorated with a dimethoxyphenyl group. This compound’s multifaceted structure hints at its potential utility in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
To prepare this compound, you would typically start with the thienopyridine and pyrazole derivatives:
Step 1: Thienopyridine synthesis often begins with the condensation of 3-chloropyridine with thiophenol, followed by cyclization.
Step 2: For the pyrazole part, a common approach includes the reaction of 2,5-dimethoxyphenylhydrazine with an α,β-unsaturated ketone, producing the core pyrazole structure.
Step 3: The final step involves coupling the two segments using cross-coupling reactions under controlled conditions, like palladium-catalyzed carbonylation.
Industrial Production Methods:
Scaling up for industrial production often involves optimizing the catalyst load, temperature, and solvent choice to maximize yield and purity. Flow chemistry might be employed to maintain constant reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: The compound can undergo redox reactions, modifying the oxidative state of its functional groups.
Substitution Reactions: The chloro group in the thienopyridine ring can be substituted with nucleophiles.
Addition Reactions: The ketone group can participate in nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidizing Agents: KMnO₄, H₂O₂ for oxidation.
Reducing Agents: NaBH₄, LiAlH₄ for reduction.
Substitution Reactions: Nucleophiles like amines or alkoxides under mild conditions.
Addition Reactions: Grignard reagents or organolithiums.
Major Products:
These reactions yield various functional derivatives enhancing the molecule’s utility, such as hydroxyl derivatives from reductions or new aromatic systems from substitutions.
Applications De Recherche Scientifique
This compound finds extensive use in:
Chemistry: It serves as a precursor for synthesizing more complex molecules.
Biology: Potentially, it's an inhibitor for specific enzymes.
Medicine: Might act as a pharmacophore in drug discovery.
Industry: Used in the production of polymers or as a specialty chemical.
Mécanisme D'action
The compound's mechanism of action could involve binding to enzymes or receptors:
Molecular Targets: Enzyme inhibition by interfering with active sites.
Pathways: Might participate in signal transduction pathways, altering cellular responses.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, this molecule stands out due to its unique substitution pattern:
Similar Compounds: Include derivatives of thienopyridine or pyrazoles like (2-chloropyridin-3-yl)(3-methoxyphenyl)methanone.
Uniqueness: Enhanced electron-donating groups increase reactivity and specificity in biological systems.
Intrigued yet? This compound is a testament to the versatility and complexity of organic chemistry. What sparks your interest in it?
Propriétés
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-16(20(25)24-7-6-18-12(11-24)8-19(21)28-18)10-15(22-23)14-9-13(26-2)4-5-17(14)27-3/h4-5,8-10H,6-7,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDLXNHQLGVNHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC4=C(C3)C=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2947007.png)


![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-methanesulfonylpiperazine](/img/structure/B2947013.png)
![5-(Hydroxymethyl)-2-methyl-4-({[4-(propan-2-yl)phenyl]amino}methyl)pyridin-3-ol](/img/structure/B2947014.png)

![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2947017.png)
![4-fluoro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2947018.png)
![1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole](/img/structure/B2947019.png)

![N-(3,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2947022.png)

![N,N-diethyl-4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2947025.png)
